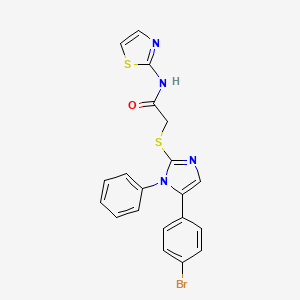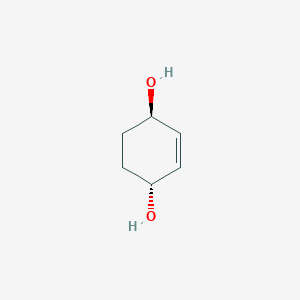
trans-Cyclohex-2-ene-1,4-diol
Vue d'ensemble
Description
Trans-Cyclohex-2-ene-1,4-diol is a chemical compound with the molecular formula C6H10O2 . It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da . It is also known by other names such as 2-Cyclohexen-1,4-diol and cyclohex-2-ene-1,4-diol .
Synthesis Analysis
The synthesis of trans-Cyclohex-2-ene-1,4-diol involves several steps . One way to synthesize it is through the reaction of an alkene with peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .Molecular Structure Analysis
The molecular structure of trans-Cyclohex-2-ene-1,4-diol consists of a six-membered ring with two double bonds and two hydroxyl groups . The exact mass of the molecule is 114.06800 .Chemical Reactions Analysis
Trans-Cyclohex-2-ene-1,4-diol can undergo various chemical reactions. For instance, it can be oxidized to produce an oxacyclopropane ring . This reaction involves a concerted mechanism with a four-part, circular transition state .Physical And Chemical Properties Analysis
Trans-Cyclohex-2-ene-1,4-diol has a density of 1.217g/cm3 . It has a boiling point of 242.8ºC at 760 mmHg and a melting point of 84-87ºC . The molecular weight of the compound is 114.14200 .Applications De Recherche Scientifique
Catalytic Oxidation and Chemical Synthesis
trans-Cyclohex-2-ene-1,4-diol is a key intermediate in various chemical synthesis processes. Its oxidation can lead to a variety of products with different oxidation states and functional groups, making it a valuable intermediate in the chemical industry. The controlled oxidation of cyclohexene, of which trans-Cyclohex-2-ene-1,4-diol is a derivative, is significant for both academic and industrial applications due to its potential to selectively afford targeted products (Cao et al., 2018).
Application in Enantioselective Synthesis
The compound plays a role in the synthesis of chiral molecules. For instance, chiral cis- and trans-4-aminocyclohex-2-enols, analogues of ambroxol, are prepared via stereoselective allylic substitution of cyclohex-2-ene-1,4-diol derivatives, demonstrating its utility in producing enantiomerically pure forms of certain chemicals (Larsson, Gatti, & Bäckvall, 1997).
Role in Stereoselective Reactions
The compound is involved in various stereoselective reactions. For example, the molecular recognition and effects of steric and geometric isomerism in aqueous solutions of cycloalkanols, including trans-Cyclohex-2-ene-1,4-diol, have been studied to understand non-bonding interactions in these solutions (Castronuovo, Elia, & Velleca, 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(1R,4R)-cyclohex-2-ene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODVZVWGKVMBO-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C=C[C@@H]1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961795 | |
| Record name | Cyclohex-2-ene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclohex-2-ene-1,4-diol | |
CAS RN |
41513-32-0 | |
| Record name | Cyclohex-2-ene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2629150.png)
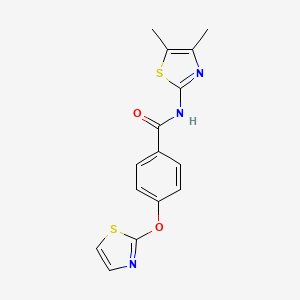
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2629152.png)
![2-cyano-N-(3-methylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2629154.png)
![N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-3-methylbenzenesulfonamide](/img/structure/B2629155.png)
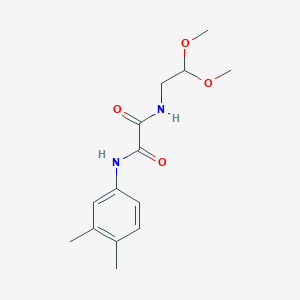


![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2629162.png)
![N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)
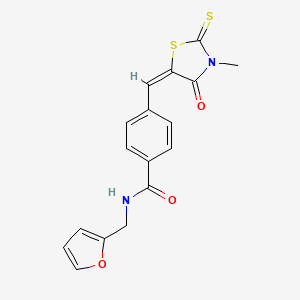
![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)
